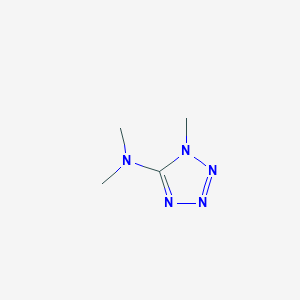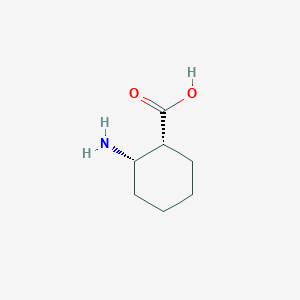
N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine: is an organic compound belonging to the class of thiazines. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a dihydrothiazine ring substituted with an amine group and a 2-methylpropyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the following steps:
-
Formation of the Thiazine Ring: : The initial step involves the cyclization of appropriate precursors to form the thiazine ring. This can be achieved through the reaction of a thiol with an amine in the presence of a suitable catalyst.
-
Substitution Reactions: : The introduction of the 2-methylpropyl group can be accomplished through alkylation reactions. This involves the reaction of the thiazine ring with an alkyl halide under basic conditions.
-
Amine Functionalization: : The final step involves the introduction of the amine group. This can be achieved through nucleophilic substitution reactions where an appropriate amine precursor reacts with the thiazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can occur at the nitrogen atom, converting the amine group to an amide. Reducing agents such as lithium aluminum hydride are typically used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the amine group. This can lead to the formation of various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amides and secondary amines.
Substitution: Various alkylated and acylated derivatives.
科学研究应用
N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex thiazine derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
-
Biology: : The compound is studied for its potential biological activity. Thiazine derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties.
-
Medicine: : Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.
-
Industry: : It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications.
作用机制
The mechanism by which N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
相似化合物的比较
Similar Compounds
N-(2-methylpropyl)-4H-1,3-thiazin-2-amine: Lacks the dihydro component, which may affect its reactivity and biological activity.
N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazole-2-amine: Contains a thiazole ring instead of a thiazine ring, leading to different chemical properties.
Uniqueness
N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen in its ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c1-7(2)6-10-8-9-4-3-5-11-8/h7H,3-6H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYLAMQPEIOABW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NCCCS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid](/img/structure/B71819.png)

![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B71821.png)


